4,6-Dibenzamidopyrazole(3,4-d)pyrimidine
Description
Significance of Pyrazolo[3,4-d]pyrimidine as a Privileged Heterocyclic System in Medicinal Chemistry
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The pyrazolo[3,4-d]pyrimidine system is a prime example of such a scaffold. nih.govacs.org Its versatility has been demonstrated through its incorporation into a multitude of compounds with diverse pharmacological activities. researchgate.net This has made it a focal point for the development of new therapeutic agents, particularly in the realm of oncology. nih.govrsc.org The ability to readily modify the core structure at various positions allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. acs.orgresearchgate.net
The significance of this scaffold is underscored by the successful development and clinical application of drugs containing this core. For instance, Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain B-cell cancers, features a pyrazolo[3,4-d]pyrimidine core. rsc.org This clinical success has further fueled interest in exploring the full therapeutic potential of this heterocyclic system. nih.gov
Structural Mimicry of Purines and Adenosine (B11128) Nucleosides by the Pyrazolo[3,4-d]pyrimidine Core
The biological activity of many pyrazolo[3,4-d]pyrimidine derivatives stems from their structural similarity to naturally occurring purines, such as adenine (B156593) and guanine. nih.govnih.gov This fused heterocyclic system is considered a bioisostere of the adenine ring of adenosine triphosphate (ATP). nih.govrsc.orgnih.gov This mimicry allows molecules containing this scaffold to act as competitive inhibitors at the ATP-binding sites of various enzymes, particularly kinases. nih.govrsc.org
By substituting for the natural purine (B94841) bases, pyrazolo[3,4-d]pyrimidines can effectively modulate the activity of key cellular pathways. nih.gov This structural analogy also extends to adenosine nucleosides, enabling the design of antagonists for adenosine receptors. nih.govnih.gov The ability to mimic these fundamental biological building blocks is a key reason for the broad spectrum of activities observed for this class of compounds.
Broad Spectrum of Investigated Biological Activities of Pyrazolo[3,4-d]pyrimidine Derivatives
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to the investigation of its derivatives for a wide range of therapeutic applications. researchgate.netnih.gov The most extensively studied area is oncology, where these compounds have shown significant promise as inhibitors of various protein kinases involved in cancer cell proliferation and survival. rsc.orgnih.govrsc.org
Beyond cancer, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including:
Antiviral activity: Showing potential in combating various viral infections. researchgate.netekb.eg
Antimicrobial and Antibacterial effects: Exhibiting activity against a range of microbial and bacterial strains. researchgate.netnih.gov
Anti-inflammatory properties: Demonstrating potential in the management of inflammatory conditions. nih.govrsc.org
Central Nervous System (CNS) activity: Investigated for their effects on the central nervous system. nih.govnih.gov
Cardiovascular effects: Showing potential as agents for cardiovascular diseases. nih.govrsc.org
Adenosine antagonism: Acting as antagonists at adenosine receptors. nih.govnih.gov
This wide array of biological activities highlights the remarkable therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold and solidifies its status as a privileged structure in medicinal chemistry. researchgate.netnih.gov
General Synthetic Strategies for the Pyrazolo[3,4-d]pyrimidine Nucleus
The construction of the bicyclic pyrazolo[3,4-d]pyrimidine system can be broadly categorized into several key strategies, primarily involving the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) or vice versa. Additionally, modern synthetic approaches such as one-pot multicomponent reactions and green chemistry methodologies have been developed to enhance efficiency and sustainability. ekb.eg
Approaches Utilizing Pyrazole Ring as a Starting Synthon
A predominant and versatile strategy for the synthesis of pyrazolo[3,4-d]pyrimidines involves the use of appropriately substituted pyrazole precursors. Typically, 5-aminopyrazole derivatives bearing a cyano, ester, or amide group at the 4-position serve as key starting materials. researchgate.net These ortho-disubstituted pyrazoles are primed for cyclization with a one-carbon synthon to form the fused pyrimidine ring.
Common one-carbon sources for this cyclization include formamide, formic acid, and orthoformates. For instance, heating a 5-aminopyrazole-4-carboxamide with formamide or formic acid is a classical and widely used method to construct the pyrimidinone ring, yielding 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones. ekb.eg Similarly, 5-aminopyrazole-4-carbonitriles can be cyclized with various reagents to afford a range of substituted pyrazolo[3,4-d]pyrimidines. ekb.eg
Microwave-assisted organic synthesis has also been effectively employed to accelerate these transformations, often leading to improved yields and reduced reaction times. nih.gov
Approaches Utilizing Pyrimidine Ring as a Starting Synthon
An alternative, though less common, approach to the pyrazolo[3,4-d]pyrimidine core involves the construction of the pyrazole ring onto a pre-existing pyrimidine scaffold. This strategy typically starts with a substituted pyrimidine that has reactive groups, such as chloro and amino or hydrazino moieties, at adjacent positions, which can then be cyclized to form the five-membered pyrazole ring.
For example, a di-substituted pyrimidine with a hydrazine group at one position and a suitable leaving group at an adjacent carbon can undergo intramolecular cyclization to furnish the pyrazolo[3,4-d]pyrimidine system. This approach is particularly useful for accessing specific substitution patterns that may be more challenging to obtain through the pyrazole-first strategy.
One-Pot Multicomponent Reaction Protocols
To enhance synthetic efficiency and align with the principles of modern organic synthesis, one-pot multicomponent reactions (MCRs) have been developed for the construction of pyrazolo[3,4-d]pyrimidine derivatives. These protocols involve the simultaneous or sequential combination of three or more starting materials in a single reaction vessel to generate the final product, thereby avoiding the isolation of intermediate compounds. nih.gov
A notable example is the three-component reaction of a 5-aminopyrazole, an aldehyde, and a source of ammonia or an amine, which can be facilitated by an oxidizing agent to afford fully aromatized pyrazolo[3,4-d]pyrimidines. Microwave irradiation has been shown to be particularly effective in promoting these multicomponent reactions, leading to high yields of the desired products in short reaction times. nih.gov
Green Chemistry and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on the development of environmentally benign and sustainable synthetic methods. In the context of pyrazolo[3,4-d]pyrimidine synthesis, this has led to the exploration of greener reaction conditions and solvent systems.
Specific Synthetic Routes for Substituted Pyrazolo[3,4-d]pyrimidine Derivatives
The general synthetic strategies described above can be adapted and modified to produce a wide array of substituted pyrazolo[3,4-d]pyrimidine derivatives with diverse functionalities.
Synthesis of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine
The synthesis of the target compound, 4,6-Dibenzamidopyrazolo(3,4-d)pyrimidine, can be logically approached through a multi-step sequence starting from a readily available pyrazole precursor. A plausible synthetic pathway involves the initial construction of a 4,6-disubstituted pyrazolo[3,4-d]pyrimidine intermediate, which is then further functionalized.
A key intermediate for this synthesis is 4,6-dichloropyrazolo[3,4-d]pyrimidine. This compound can be synthesized from 5-amino-1H-pyrazole-4-carboxamide. The initial step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea (B33335) to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol. clausiuspress.com Subsequent chlorination of the diol, typically using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), yields the desired 4,6-dichloropyrazolo[3,4-d]pyrimidine. clausiuspress.com
With the 4,6-dichloro intermediate in hand, the next step is the introduction of the amino groups at the 4 and 6 positions. This can be achieved through a nucleophilic aromatic substitution reaction with a source of ammonia, such as aqueous or alcoholic ammonia, to yield 4,6-diaminopyrazolo[3,4-d]pyrimidine.
Finally, the target compound, 4,6-Dibenzamidopyrazolo(3,4-d)pyrimidine, can be obtained by the benzoylation of the 4,6-diamino derivative. This is typically accomplished by reacting the diamine with two equivalents of benzoyl chloride in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation of both amino groups.
Table 1: Proposed Synthetic Route for 4,6-Dibenzamidopyrazolo(3,4-d)pyrimidine
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 5-Amino-1H-pyrazole-4-carboxamide | Urea, heat | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol |
| 2 | 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃), heat | 4,6-Dichloropyrazolo[3,4-d]pyrimidine |
| 3 | 4,6-Dichloropyrazolo[3,4-d]pyrimidine | Ammonia (aqueous or alcoholic solution), heat | 4,6-Diaminopyrazolo[3,4-d]pyrimidine |
| 4 | 4,6-Diaminopyrazolo[3,4-d]pyrimidine | Benzoyl chloride (2 eq.), pyridine or triethylamine | 4,6-Dibenzamidopyrazolo(3,4-d)pyrimidine |
This synthetic approach provides a logical and feasible pathway to the target compound, leveraging well-established reactions in heterocyclic chemistry. The purification and characterization of the intermediates and the final product at each stage would be essential to ensure the successful synthesis of 4,6-Dibenzamidopyrazolo(3,4-d)pyrimidine.
Synthesis via Chlorination and Subsequent Nucleophilic Displacement Reactions
A prevalent method for the synthesis of substituted pyrazolo[3,4-d]pyrimidines involves the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one precursor, followed by nucleophilic displacement of the resulting chloro group. This versatile, multi-step process allows for the introduction of a wide array of functional groups at the 4-position of the pyrazolo[3,4-d]pyrimidine core.
The initial step involves the cyclization of a suitable precursor, such as ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, with formamide to yield the corresponding 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. nih.gov This intermediate is then subjected to chlorination, typically using phosphoryl trichloride (POCl₃), to afford the 4-chloro derivative. nih.govekb.eg
The reactivity of the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate allows for subsequent nucleophilic substitution reactions with various nucleophiles. For instance, reaction with amines, such as piperazine, can be carried out in a suitable solvent like isopropanol to yield the corresponding 4-amino-substituted pyrazolo[3,4-d]pyrimidine. nih.gov This method has been successfully employed to introduce a range of substituents, including methylamine, which selectively displaces the chlorine at the 4-position of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. mdpi.com
The following table summarizes representative reactions in this synthetic pathway:
| Starting Material | Reagents | Intermediate | Nucleophile | Final Product |
| 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃ | 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Piperazine | 1-phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine nih.gov |
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | - | - | Methylamine | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine mdpi.com |
Cyclization Reactions from Pyrazole Precursors (e.g., 5-amino-1H-pyrazole-4-carbonitrile derivatives)
The construction of the pyrazolo[3,4-d]pyrimidine ring system is frequently achieved through the cyclization of appropriately substituted pyrazole precursors. Among the most versatile starting materials are 5-amino-1H-pyrazole-4-carbonitrile derivatives. These compounds contain the necessary functionalities to react with various one-carbon synthons to form the fused pyrimidine ring.
One common approach involves the reaction of a 5-amino-1-substituted-pyrazole-4-carbonitrile with triethyl orthoformate to generate an ethoxymethylene amino intermediate. semanticscholar.org This intermediate can then be cyclized with reagents like hydrazine hydrate to produce 4-imino-pyrazolo[3,4-d]pyrimidines. semanticscholar.org Alternatively, refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid leads to the formation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. nih.gov
Another strategy involves the partial hydrolysis of the nitrile group in 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile to a carboxamide, which can then be cyclized with ethyl acetate and sodium ethoxide to form the pyrazolo[3,4-d]pyrimidine core. ekb.eg
The table below illustrates examples of cyclization reactions starting from pyrazole precursors:
| Pyrazole Precursor | Reagent(s) | Product |
| 5-amino-1-substituted-pyrazole-4-carbonitrile | 1. Triethyl orthoformate 2. Hydrazine hydrate | 4-imino-pyrazolo[3,4-d]pyrimidine derivative semanticscholar.org |
| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol nih.gov |
| 5-amino-1-phenyl-1H-pyrazole-4-carboxamide | Ethyl acetate, Sodium ethoxide | 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine ekb.eg |
Derivatization and Functionalization of Pre-formed Pyrazolo[3,4-d]pyrimidine Cores
Once the core pyrazolo[3,4-d]pyrimidine scaffold is synthesized, it can be further modified to introduce a variety of functional groups, allowing for the fine-tuning of its chemical and biological properties.
Introduction of Substituted Amine and Phenylamino Moieties
As mentioned in section 2.2.2, a common derivatization strategy involves the nucleophilic substitution of a 4-chloro-pyrazolo[3,4-d]pyrimidine with various amines. This approach allows for the introduction of a diverse range of substituted amine and phenylamino moieties at the C4 position. For example, reacting a 4-chloropyrazolo[3,4-d]pyrimidine with m-anisidine in methanol yields the corresponding N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. semanticscholar.org This method is broadly applicable for the synthesis of various 4-amino-substituted pyrazolo[3,4-d]pyrimidines. researchgate.net
Alkylation and Arylation Reactions
Alkylation and arylation reactions provide another avenue for the functionalization of the pyrazolo[3,4-d]pyrimidine nucleus. These reactions can occur at different positions of the heterocyclic core, depending on the substrate and reaction conditions. For instance, the alkylation of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide in the presence of a base leads to the formation of N5-alkylated products. nih.gov The regioselectivity of N-alkylation is a key aspect of these reactions. acs.org
Synthesis of Prodrugs for Strategic Optimization
To overcome challenges such as poor aqueous solubility of some pyrazolo[3,4-d]pyrimidine derivatives, a prodrug strategy can be employed. nih.govnih.gov This involves the chemical modification of the parent drug to create a more soluble derivative that can be converted back to the active form in vivo. nih.gov A common approach is the synthesis of carbamate prodrugs. nih.govacs.org This is typically achieved by reacting the parent pyrazolo[3,4-d]pyrimidine, which has a secondary amine at the C4 position, with triphosgene to form a carbamic-chloride intermediate. acs.org This intermediate is then reacted with a suitable alcohol, such as 2-(4-methylpiperazin-1-yl)ethanol, to yield the final prodrug. acs.org This one-pot, two-step procedure has been successfully applied to a variety of pyrazolo[3,4-d]pyrimidines, leading to prodrugs with enhanced aqueous solubility and improved pharmacokinetic properties. nih.govacs.org
Glycosylation and Thioglycoside Derivative Synthesis
The synthesis of glycosylated and thioglycoside derivatives of pyrazolo[3,4-d]pyrimidines has been explored to develop novel compounds with potential biological activities. While specific details on the glycosylation of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines are not extensively covered in the provided search results, the synthesis of thioglycoside derivatives of related pyrazolo[4,3-e] nih.govacs.orgekb.egtriazolo[1,5-c]pyrimidines has been reported as a strategy for developing novel CDK2 inhibitors. rsc.org This suggests that similar synthetic strategies could be applied to the pyrazolo[3,4-d]pyrimidine scaffold.
An in-depth examination of the synthetic strategies for creating complex heterocyclic structures reveals the versatility of the pyrazolo[3,4-d]pyrimidine core. This article focuses on specific synthetic methodologies for its derivatives, detailing the fusion with other heterocyclic systems and the optimization of reaction conditions to enhance yield.
Structure
3D Structure
Properties
CAS No. |
108536-61-4 |
|---|---|
Molecular Formula |
C19H14N6O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(6-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)21-15-14-11-20-25-16(14)23-19(22-15)24-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27) |
InChI Key |
FRNHKUARBXYWKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4 |
Other CAS No. |
108536-61-4 |
Synonyms |
4,6-DBAPP 4,6-dibenzamidopyrazole(3,4-d)pyrimidine |
Origin of Product |
United States |
Computational and Theoretical Investigations of Pyrazolo 3,4 D Pyrimidine Systems
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the electronic structure, stability, and reactivity of molecular systems. For the pyrazolo[3,4-d]pyrimidine scaffold, these methods are employed to build a comprehensive understanding that complements experimental data.
Density Functional Theory (DFT) stands out as one of the most powerful and widely used computational methods for studying polyatomic molecules. Its balance of accuracy and computational cost makes it ideal for investigating the complex electronic systems of pyrazolo[3,4-d]pyrimidine derivatives.
A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface.
Research on newly synthesized pyrazolo[3,4-d]pyrimidine derivatives frequently employs DFT calculations to model their geometric parameters. mdpi.comnih.gov Typically, a hybrid functional such as B3LYP is used in combination with a basis set like 6-311++G(d,p). mdpi.comnih.gov The starting point for these calculations is often the atomic coordinates obtained from experimental X-ray crystallography. mdpi.com The theoretical calculations provide optimized bond lengths, bond angles, and dihedral (torsion) angles, which are then compared with the experimental data to validate the computational model. mdpi.com Studies show that the calculated parameters for pyrazolo[3,4-d]pyrimidine derivatives align well with experimental values, with correlation coefficients often exceeding 90%. mdpi.com This strong agreement confirms that DFT methods can accurately reproduce the structural features of these molecules. mdpi.comnih.gov For example, in one study, the root-mean-square deviation (RMSD) between X-ray and optimized geometries for a series of derivatives was found to be as low as 0.087 Å. nih.gov
Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Representative Pyrazolo[3,4-d]pyrimidine Derivative (Note: This table is illustrative, based on findings reported in the literature for derivatives of the core scaffold. mdpi.comnih.gov)
| Parameter | Bond/Angle | Experimental Value (X-ray) | Calculated Value (DFT/B3LYP) |
|---|---|---|---|
| Bond Length (Å) | N1-C7a | 1.38 | 1.37 |
| C4-N5 | 1.35 | 1.36 | |
| C6-N1 | 1.32 | 1.31 | |
| Bond Angle (°) | N1-C7a-N8 | 110.5 | 110.2 |
| C4-N5-C6 | 118.9 | 119.1 | |
| N5-C6-N1 | 125.4 | 125.6 | |
| Dihedral Angle (°) | C7a-N8-C9-C3a | -0.5 | -0.3 |
The analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is key to understanding its properties and reactivity. The pyrazolo[3,4-d]pyrimidine nucleus possesses several active sites, conferring high reactivity and making it a valuable precursor for new heterocyclic systems. nih.gov
Many pyrazolo[3,4-d]pyrimidine derivatives have flexible substituents, meaning the molecule can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy differences between them.
Computational studies have successfully been used to investigate the conformational landscape of these molecules. In a notable study, two distinct conformational polymorphs (named α and β) of a single bioactive pyrazolo[3,4-d]pyrimidine derivative were isolated and characterized. mdpi.com DFT calculations were essential in understanding why these different conformations exist. The calculations revealed that the distinct arrangements were a result of the demands of molecular packing in the crystal lattice. mdpi.com Specifically, the two forms differed in their hydrogen-bonding patterns, with one forming helical chains and the other forming zigzag chains. mdpi.com
Lattice energy calculations, a computational technique that determines the stability of a crystal structure, showed that the β-form was more stable than the α-form by 11 kJ/mol. mdpi.com This enhanced stability was correlated with the β-form's greater density and more efficient packing. mdpi.com Such studies are crucial as different polymorphs of a drug can have different physical properties, including solubility and bioavailability.
Table 2: Calculated Lattice Energy and Stability of Two Polymorphs of a Pyrazolo[3,4-d]pyrimidine Derivative (Based on data from a study on conformational polymorphs mdpi.com)
| Polymorph | Symmetry | Key Interaction | Calculated Lattice Energy (kJ/mol) | Relative Stability |
|---|---|---|---|---|
| α-form | Monoclinic | Helical N-H···N Hydrogen Bonds | -150 | Less Stable |
| β-form | Monoclinic | Zigzag N-H···N Hydrogen Bonds | -161 | More Stable |
DFT calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing researchers to elucidate detailed reaction mechanisms. This involves identifying transition states—the highest energy points along the reaction pathway—and intermediates. By comparing the energy barriers of different possible pathways, the most favorable mechanism can be determined.
For instance, the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines from a pyrazoloformimidate precursor was investigated using DFT. researchgate.net Two plausible mechanistic routes were proposed:
Route 1: An initial attack by the amine on the imidate carbon, followed by cyclization and a Dimroth rearrangement.
Route 2: A nucleophilic attack by the amine on the cyano (C≡N) function, followed by cyclization.
DFT calculations of the reaction pathways demonstrated that the energy barrier for Route 2 was significantly lower than for Route 1. researchgate.net This finding strongly suggested that the reaction proceeds via the nucleophilic attack on the nitrile group, providing crucial insights for optimizing reaction conditions and understanding the formation of the final product. researchgate.net
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The pyrazolo[3,4-d]pyrimidine ring system, like many nitrogen-containing heterocycles, can potentially exist in different tautomeric forms. The position of the proton can significantly alter the molecule's electronic properties, hydrogen bonding capability, and ultimately, its biological activity.
DFT calculations are highly effective for studying tautomeric equilibria. The process involves optimizing the geometry of each possible tautomer and calculating its relative energy. ruc.dk The calculated energy differences can be used to predict the equilibrium constant and determine which tautomer is predominant under specific conditions. Solvent effects can also be incorporated into these models to better simulate experimental conditions. ruc.dk
While specific studies on 4,6-Dibenzamidopyrazolo[3,4-d]pyrimidine are not available, research on related heterocycles like pyrazolo[3,4-c]pyridines has shown that the N1-H tautomer is generally predominant in solution. researchgate.net The relative stability of tautomers is influenced by factors such as the aromatic character of the rings and the nature of substituents. researchgate.net By applying these computational methods, researchers can predict the most likely tautomeric form of a given pyrazolo[3,4-d]pyrimidine derivative, which is critical for understanding its interaction with biological targets.
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These descriptors are derived from how the energy of a molecule changes with the number of electrons.
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Global Hardness (η): Represents the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small gap and is more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on related pyrimidine (B1678525) systems have used these descriptors to compare the reactivity of different derivatives. jchemrev.comderpharmachemica.com
Local reactivity descriptors , such as Fukui functions (f(r)) , provide information about which atoms within a molecule are most likely to be involved in a reaction. The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system. It helps to identify the most probable sites for:
Nucleophilic attack (where an electron is accepted).
Electrophilic attack (where an electron is donated).
Radical attack .
For example, in a study of triazolo-pyrimidines, Fukui functions were calculated to identify the specific atoms susceptible to electrophilic attack, thereby predicting the molecule's reactive behavior. jchemrev.com This type of analysis is invaluable for understanding the chemical behavior of pyrazolo[3,4-d]pyrimidines and predicting the outcomes of synthetic modifications. jchemrev.comderpharmachemica.com
Table 3: Conceptual DFT Reactivity Descriptors (This table is illustrative of the concepts and is based on methodologies applied to related heterocyclic systems. jchemrev.comderpharmachemica.com)
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |
| Global Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Capacity to act as an electron acceptor. |
| Fukui Function (f+(r)) | ρN+1(r) - ρN(r) | Propensity of a site for nucleophilic attack. |
| Fukui Function (f-(r)) | ρN(r) - ρN-1(r) | Propensity of a site for electrophilic attack. |
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe the reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and prone to electronic transitions. researchgate.net This analysis is crucial for understanding the potential of pyrazolo[3,4-d]pyrimidine systems to engage in charge-transfer interactions within a biological target's active site.
For instance, computational studies on the related compound 4-aminopyrazolo(3,4-d)pyrimidine have been performed using density functional theory (DFT) to calculate the HOMO-LUMO energy gap. researchgate.net These calculations provide insight into the electronic behavior of the core pyrazolo[3,4-d]pyrimidine scaffold.
| Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| HF/6-31+G(d,p) | -8.6259 | -0.0816 | 8.5443 | researchgate.net |
| B3LYP/6-31+G(d,p) | -6.2313 | -1.2245 | 5.0068 | researchgate.net |
This data is for 4-aminopyrazolo(3,4-d)pyrimidine, a structurally related compound, and serves to illustrate the application of FMO analysis to the pyrazolo[3,4-d]pyrimidine core.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is extensively used to study pyrazolo[3,4-d]pyrimidine derivatives, providing critical insights into their mechanism of action as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.govrsc.org
Docking studies have been instrumental in visualizing how pyrazolo[3,4-d]pyrimidine derivatives fit into the ATP-binding pocket of protein kinases. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of the natural purine (B94841) ring of ATP, allowing it to form similar key interactions. rsc.orgrsc.org
Commonly observed binding modes show the pyrazolo[3,4-d]pyrimidine core occupying the adenine (B156593) region of the ATP binding site. rsc.orgrsc.org However, some studies have also proposed alternative binding modes where the scaffold is flipped 180 degrees, which could pave the way for designing new classes of specific kinase inhibitors. rsc.org For example, in studies with EGFR-TK, the pyrimidine moiety orients into the adenine pocket, while attached phenyl groups occupy adjacent hydrophobic regions. rsc.org
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a binding score or free energy of binding (in kcal/mol). These values help to rank potential inhibitors and correlate computational predictions with experimental biological activity. nih.gov Lower binding energy values typically indicate a more stable and favorable ligand-protein complex.
Studies on various pyrazolo[3,4-d]pyrimidine derivatives have reported a range of binding affinities against different kinase targets.
| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 15) | EGFR-TK | -7.410 | rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFRWT | -19.63 to -23.67 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFRT790M | -16.09 to -21.66 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives (P1-P4) | DNA Topoisomerase | -6.8 to -7.9 | nih.gov |
Molecular docking not only predicts binding poses but also identifies the specific amino acid residues within the protein's active site that interact with the ligand. Hydrogen bonds are particularly crucial for anchoring the ligand and ensuring high binding affinity.
For pyrazolo[3,4-d]pyrimidine derivatives, interactions with key amino acid residues in the hinge region of the kinase domain are consistently observed. This region forms hydrogen bonds with the ATP molecule and, by extension, with ATP-competitive inhibitors.
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| EGFR-TK | Met793 | Hydrogen Bond | rsc.org |
| EGFR-TK | Leu718, Gly796 | Hydrophobic Interaction | rsc.org |
| CDK2 | Leu83 | Hydrogen Bond | nih.govrsc.orgrsc.orgresearchgate.net |
| p38α Kinase | Ring nitrogens and attached NH | Hydrogen Bond Network | researchgate.net |
| FLT3 | Cys694 | Hydrogen Bond | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aip.org By identifying the physicochemical properties or structural features that influence activity, QSAR models can be used to predict the activity of newly designed compounds and guide lead optimization.
Both 2D and 3D-QSAR studies have been successfully applied to pyrazolo[3,4-d]pyrimidine systems. For example, a 2D-QSAR study on derivatives as c-Src kinase inhibitors found a strong correlation between experimental and predicted activities, helping to elucidate the role of different substitution patterns on the core scaffold. aip.org Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been developed for pyrazolo[3,4-d]pyrimidine-based inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). rsc.org These models use 3D contour maps to visualize regions where steric bulk or electrostatic properties should be modified to enhance inhibitory potency. rsc.org The statistical robustness of these models is often validated by high correlation coefficients (R²) and predictive R² (R²pred) values. rsc.org
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing valuable information on the stability of the predicted binding pose and the flexibility of the protein-ligand complex. rsc.orgrsc.org
For pyrazolo[3,4-d]pyrimidine derivatives, MD simulations are often used to validate the results of molecular docking. rsc.orgtandfonline.com These simulations can confirm that the key hydrogen bonds and other interactions identified in the docking study are maintained over a period of time, thus supporting the proposed binding mode. rsc.org MD simulations are also employed to study more complex phenomena, such as the adsorption of molecules onto surfaces, by simulating the behavior of the system in a dynamic environment.
Mechanistic Insights into the Biological Activity of Pyrazolo 3,4 D Pyrimidine Compounds
General Mechanisms of Action as Bioactive Agents
Pyrazolo[3,4-d]pyrimidines exert their biological effects through various mechanisms, largely stemming from their structural similarity to endogenous purines. nih.gov This structural mimicry allows them to interact with a wide range of biological targets. nih.govrsc.org As a bioisostere of adenine (B156593), the pyrazolo[3,4-d]pyrimidine scaffold can effectively compete with ATP for binding to the kinase domain of various enzymes, leading to the inhibition of their activity. nih.govrsc.orgnih.gov This is a primary mechanism behind their well-documented roles as kinase inhibitors. nih.govrsc.orgnih.gov
Beyond kinase inhibition, these compounds have shown a spectrum of other biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. ekb.egekb.eg Their versatility as bioactive agents has spurred extensive research into synthesizing and evaluating new derivatives for a variety of therapeutic applications. ekb.egekb.eg
Protein Kinase Inhibition Mechanisms
A predominant mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. ekb.egnih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. nih.gov
ATP-Competitive Inhibitory Mechanisms
The structural resemblance of the pyrazolo[3,4-d]pyrimidine nucleus to the adenine base of ATP is fundamental to its mechanism as a kinase inhibitor. nih.govrsc.orgnih.gov This allows these compounds to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins. nih.govrsc.orgnih.govresearchgate.net This competitive inhibition effectively blocks the downstream signaling pathways that are dependent on the activity of these kinases. nih.gov Molecular modeling and docking studies have consistently shown that the pyrazolo[3,4-d]pyrimidine core fits into the adenine binding region of the kinase active site, mimicking the key interactions of ATP. nih.govnih.gov Some studies also suggest an alternative binding mode where the compound is flipped 180 degrees, which could lead to the development of more specific kinase inhibitors. rsc.org
Inhibition of Specific Kinases (e.g., EGFR, ErbB2, Src, Abl, CDK2, PKD, VEGFR2)
Research has demonstrated that various derivatives of pyrazolo[3,4-d]pyrimidine can selectively or dually inhibit a range of specific protein kinases implicated in cancer and other diseases.
EGFR and ErbB2: Several pyrazolo[3,4-d]pyrimidine compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB2 (also known as HER2). mdpi.comnih.govnih.govresearchgate.net These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. nih.gov Some derivatives have shown inhibitory activity against both wild-type and mutant forms of EGFR, such as EGFRT790M, which is associated with drug resistance. mdpi.comnih.gov
Src and Abl: The Src family of non-receptor tyrosine kinases and the Abl kinase are key players in cell signaling pathways that control proliferation, survival, and motility. ekb.egnih.govnih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both c-Src and c-Abl kinases, demonstrating potential in treating cancers like leukemia and solid tumors. nih.govnih.govmdpi.com
CDK2: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.govrsc.org Certain pyrazolo[3,4-d]pyrimidines have been designed and synthesized as potent and selective inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. nih.govrsc.org
PKD: Protein Kinase D (PKD) is another kinase family that has been successfully targeted by pyrazolo[3,4-d]pyrimidine-based inhibitors. rsc.org Optimization of these inhibitors has led to compounds with increased potency, offering new avenues for therapeutic intervention. rsc.org
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory activity against VEGFR2, suggesting their potential as anti-angiogenic agents. mdpi.comnih.gov
Elucidation of Dual Kinase Inhibition Profiles
A significant advantage of the pyrazolo[3,4-d]pyrimidine scaffold is the ability to design compounds that can inhibit multiple kinases simultaneously. mdpi.comnih.gov This dual or multi-targeting approach can be more effective in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. mdpi.com For instance, dual inhibitors of EGFR and VEGFR2 have been developed, which could potentially offer enhanced antitumor efficacy and overcome drug resistance. mdpi.com Similarly, compounds with dual inhibitory activity against Src and Abl kinases have shown promise in preclinical studies. nih.gov
Inhibition of Topoisomerase-II
In addition to kinase inhibition, some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit Topoisomerase-II, an essential enzyme involved in DNA replication and repair. mdpi.com By inhibiting Topoisomerase-II, these compounds can induce DNA damage and trigger apoptosis in cancer cells. This dual mechanism of action, combining kinase and Topoisomerase-II inhibition, presents a promising strategy for developing more effective anticancer agents. mdpi.com
Antiviral Mechanisms: Inhibition of Virus Adsorption
The compound 4,6-Dibenzamidopyrazolo[3,4-d]pyrimidine (DBAPP) has demonstrated a distinct antiviral mechanism of action, specifically against cytomegaloviruses (CMV). nih.gov Unlike many antiviral drugs that target viral replication enzymes, DBAPP acts at a very early stage of infection by inhibiting the adsorption of the virus to host cells. nih.gov
Studies have shown that DBAPP is only effective when applied to cells before or during the initial stages of virus exposure, indicating its role in blocking the attachment or entry of CMV into the cells. nih.gov Pre-treatment of cells with DBAPP rendered them resistant to subsequent infection by mouse CMV. nih.gov This inhibitory effect on virus adsorption is highly selective for CMV, as herpes simplex viruses were not affected by the compound. nih.gov The unique mechanism of DBAPP makes it a valuable tool for studying the process of CMV adsorption and for exploring the cellular receptors involved in this process. nih.gov
Mechanism of Cytomegalovirus (CMV) Adsorption Inhibition by 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine
The compound this compound, also known as DBAPP, demonstrates a highly selective inhibitory effect against cytomegalovirus (CMV) by preventing the virus from adsorbing to host cells. nih.gov Its mechanism of action is targeted at an early stage of the viral lifecycle, specifically the initial attachment or entry process. Evidence for this mechanism comes from studies showing that the compound is only effective when it is applied to cells before they are exposed to the virus. nih.gov
This pre-treatment of cells confers resistance to CMV infection. In in-vitro experiments, DBAPP was shown to inhibit the cytopathology caused by human, mouse, and vervet monkey cytomegaloviruses at low micromolar concentrations (0.2 to 0.5 microM). nih.gov Crucially, it does not affect the replication of herpes simplex viruses, indicating a selective action against CMV. nih.gov The synergy observed when DBAPP is used in combination with the antiviral agent ganciclovir (B1264) further underscores its distinct, adsorption-focused mechanism. nih.gov
Investigation of Viral and Cellular Receptor Components Involved in Adsorption
Research into the specific components targeted by this compound (DBAPP) suggests that its primary interaction is with a cellular component rather than the virus itself. This is supported by experiments where cells were pre-treated with DBAPP for one hour and then rinsed extensively. nih.gov These treated cells remained resistant to mouse CMV infection for as long as three days after the compound was removed. nih.gov In contrast, when the virus and DBAPP were combined and then separated by dialysis to remove the compound, the infectivity of human and monkey CMV strains was largely unaffected, while mouse CMV infectivity saw a moderate decrease. nih.gov
This lasting protective effect on the cells points towards DBAPP acting on a cellular receptor or a co-receptor that is essential for CMV to attach and enter the cell. nih.gov The compound's ability to render cells resistant to infection long after its removal suggests it may induce a stable modification or blockade of this cellular component. nih.gov Therefore, DBAPP serves as a valuable chemical probe for identifying and characterizing the specific host cell elements that mediate CMV adsorption. nih.gov
Cellular and Molecular Effects Beyond Target Inhibition (General)
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of cellular and molecular effects that contribute to their biological activity, particularly in the context of cancer. These compounds, often developed as kinase inhibitors, can influence fundamental cellular processes beyond the direct inhibition of their primary targets, leading to anti-proliferative and cell death-inducing outcomes.
Modulation of Cell Cycle Progression
A significant effect of many pyrazolo[3,4-d]pyrimidine derivatives is their ability to modulate the cell cycle, a critical process for cell proliferation. These compounds have been shown to induce arrest at various phases of the cell cycle, thereby halting the division of cancer cells. For instance, certain novel pyrazolo-[3,4-d]-pyrimidine Src inhibitors cause a dramatic accumulation of medulloblastoma cells in the G2/M phase. nih.gov Other derivatives have been found to arrest the cell cycle at the S and G2/M phases in cancer cell lines or cause an increase in the G1 and S phase populations. rsc.org This cell cycle arrest is often a precursor to apoptosis. rsc.org
| Compound/Derivative Series | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Pyrazolo-[3,4-d]-pyrimidine Src inhibitors (S7, S29, SI163) | Daoy (Medulloblastoma) | Cell accumulation in G2/M phase | nih.gov |
| 4c pyrazolo[3,4-d]pyrimidine compound | Jurkat, SKMM1, Derl-2/7, Jurl-MK1 (Hematological Malignancies) | Induction of cell cycle arrest | rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 14) | HCT-116 (Colorectal Carcinoma) | Significant alteration in cell cycle progression | rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 16) | MDA-MB-468 (Breast Cancer) | Induction of cell cycle arrest at the S phase | rsc.org |
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a cornerstone of the anticancer activity of pyrazolo[3,4-d]pyrimidine compounds. rsc.org These molecules can trigger apoptosis through multiple intrinsic and extrinsic pathways. One common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequent apoptosis. mdpi.com This can be accompanied by a loss of mitochondrial membrane potential and the activation of key executioner enzymes like caspase-3 and caspase-7. mdpi.com
Furthermore, these compounds can modulate the expression of critical apoptotic proteins. For example, some derivatives have been shown to alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, tipping the balance in favor of cell death. nih.gov The end result of these signaling cascades is often the degradation of nuclear DNA and the fragmentation of the cell into apoptotic bodies. mdpi.com
| Compound/Derivative Series | Mechanism | Key Markers/Effects | Reference |
|---|---|---|---|
| Pyrazolo-[3,4-d]-pyrimidine Src inhibitors | Modulation of apoptotic proteins | Modulation of Bax and Bcl2 | nih.gov |
| Lead compound PP-31d | ROS generation | Increase in subG1 population, caspase-3/7 activity, loss of mitochondrial membrane potential, DNA degradation | mdpi.com |
| Compound 14 | Apoptosis induction | Induction of apoptosis in HCT cells | rsc.org |
Inhibition of Cell Migration
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis. Certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to effectively inhibit this process. By targeting kinases like c-Src, which are involved in cell motility, these compounds can disrupt the signaling pathways that govern cell migration. nih.gov For example, specific pyrazolo[3,4-d]pyrimidine c-Src inhibitors were found to strongly reduce the epidermal growth factor (EGF)-induced migration of prostate cancer cells. nih.gov This inhibitory action was associated with the downregulation of the active forms of signaling molecules such as paxillin (B1203293) and extracellular signal-regulated kinase (ERK). nih.gov Other studies have shown that derivatives targeting VEGFR-2 can lead to an excellent reduction in the migratory potential of human umbilical vein endothelial cells (HUVECs). nih.gov
Mechanisms of DNA Fragmentation
A final, decisive event in many apoptosis pathways induced by pyrazolo[3,4-d]pyrimidines is the fragmentation of the cell's DNA. This process is a hallmark of programmed cell death and ensures the irreversible demise of the cell. The generation of ROS by some of these compounds can directly or indirectly lead to DNA damage. mdpi.com More specifically, certain pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors have been observed to cause double-strand DNA breaks. This level of damage is often detected by the phosphorylation of the histone variant H2A.X, a sensitive marker for DNA double-strand breaks. This DNA damage can trigger cell cycle arrest and senescence, ultimately leading to cell death.
| Compound/Derivative Series | Mechanism | Evidence/Marker | Reference |
|---|---|---|---|
| Lead compound PP-31d | DNA degradation | Degradation of nuclear DNA as part of apoptosis | mdpi.com |
| Si306 and pro-Si306 (Src inhibitors) | Induction of DNA double-strand breaks | Phosphorylated H2A.X histone staining |
Gene Expression Modulation
Currently, there is no publicly available research data detailing the specific effects of this compound on gene expression modulation.
Synergistic Effects with Established Therapeutic Agents
Research has identified synergistic antiviral activity when this compound (DBAPP) is used in combination with the established antiviral agent, ganciclovir. nih.gov This synergy is particularly noted in the context of cytomegalovirus (CMV) infection.
A study published in Antiviral Research demonstrated that DBAPP and ganciclovir are synergistic inhibitors of human, mouse, and vervet monkey cytomegaloviruses in vitro. nih.gov The primary mechanism of action for DBAPP in this context is the inhibition of virus adsorption to the host cells. nih.gov This means that DBAPP is most effective when administered before the virus has a chance to replicate. nih.gov
The synergistic effect with ganciclovir is significant because it allows for the inhibition of CMV at lower concentrations of each drug than would be required if they were used individually. nih.gov This could potentially lead to therapeutic strategies that are more effective and may reduce the risk of dose-dependent toxicity. The combination of antiviral agents with different mechanisms of action, such as the adsorption inhibition of DBAPP and the DNA replication inhibition of ganciclovir, is a recognized strategy to enhance drug efficacy and minimize the development of drug-resistant virus strains. nih.gov
Table 1: In Vitro Antiviral Activity of this compound (DBAPP) and its Synergy with Ganciclovir
| Virus Strain | Compound(s) | Concentration for 50% Inhibition (IC50) | Observation | Reference |
| Cytomegalovirus (Human, Mouse, Vervet Monkey) | DBAPP | 0.2 to 0.5 µM | Inhibited virus-induced cytopathology. | nih.gov |
| Cytomegalovirus (Human, Mouse, Vervet Monkey) | Ganciclovir | 3 to 10 µM | Effective against CMV in parallel assays. | nih.gov |
| Cytomegalovirus (Human, Mouse, Vervet Monkey) | DBAPP + Ganciclovir | Not specified | Synergistic inhibition of CMV replication. | nih.gov |
Structure Activity Relationship Sar Studies of Pyrazolo 3,4 D Pyrimidine Derivatives
Impact of Substituent Variation on Biological Potency and Selectivity
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly sensitive to the nature and position of various substituents on both the pyrazolo and pyrimidine (B1678525) rings.
Modifications at the Pyrazolo Ring (N1, C3)
The substitution pattern on the pyrazolo portion of the scaffold, specifically at the N1 and C3 positions, plays a significant role in modulating the activity of these compounds.
N1 Position: The N1 position is a key site for modification. Often, a substituted or unsubstituted phenyl group at this position is crucial for potent inhibitory activity. nih.gov For instance, in a series of compounds designed as dihydrofolate reductase (DHFR) inhibitors, the presence of a phenyl group at the N1 position was a constant feature among the most active derivatives. tandfonline.com The orientation of this phenyl ring can influence binding to the target protein. Studies have shown that the planarity of the molecule, affected by the dihedral angle between the N1-phenyl ring and the pyrazolo[3,4-d]pyrimidine core, can be a determining factor in biological activity. nih.gov In some series, replacing the N1-phenyl with other groups leads to a significant drop in potency, highlighting its importance.
C3 Position: The C3 position also offers a point for diversification. While many potent inhibitors have a small alkyl group, such as methyl, at this position, variations can be introduced to fine-tune activity. mdpi.comderpharmachemica.com In some kinase inhibitors, the C3 position is unsubstituted, suggesting that bulk at this position may not always be favorable, depending on the specific target. acs.orgnih.gov The synthesis of these derivatives often starts from pyrazole (B372694) precursors where the C3 substituent is already in place, such as 3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. mdpi.com
Modifications at the Pyrimidine Ring (C4, C6)
The C4 and C6 positions of the pyrimidine ring are the most extensively modified sites and are critical for determining both the potency and selectivity of the inhibitors. These positions often interact with the solvent-exposed region of the kinase ATP-binding pocket.
C4 Position: The C4 position is arguably the most critical for interaction with target kinases. A wide variety of substituents have been explored here. The introduction of an aniline (B41778) moiety (an amino-linked phenyl group) at the C4 position has proven to be a highly effective strategy, affording compounds with enhanced anticancer activity. nih.gov In contrast, linking aliphatic amines like ethyl, propyl, or cyclohexyl groups at this same position often results in compounds with diminished or no activity. nih.gov The nature of the linker atom at C4 is also crucial; replacing a nitrogen atom (-NH-) with an oxygen atom (-O-) has been shown to improve anti-angiogenic activity and enzymatic inhibitory potency in certain series. researchgate.netacs.org
C6 Position: The C6 position is another key vector for modification. While the parent compound "4,6-Dibenzamidopyrazole(3,4-d)pyrimidine" suggests amide functionalities, many potent derivatives feature other groups. For example, introducing a methyl group at C6 is a common strategy in the synthesis of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for further derivatization at the C4 position. nih.gov In other designs, the C6 position might bear a phenyl group or be part of a larger fused ring system to enhance activity against specific cell lines. researchgate.net
Table 1: Impact of C4 Substituents on Cytotoxicity against MV4-11 Cells
| Compound | C4-Substituent | IC₅₀ (µM) acs.org |
| 1 | 4-Anilino-phenylurea | 1.65 |
| 2 | 4-Anilino-phenylurea (ortho-methyl on phenylurea) | 1.24 |
| 4 | 4-Anilino-phenylurea (para-fluoro on phenylurea) | 0.26 |
| 6 | 4-Phenoxy-phenylurea | 0.020 |
| 7 | 4-Phenoxy-phenylurea (ortho-methyl on phenylurea) | 0.083 |
| 9 | 4-Phenoxy-phenylurea (para-fluoro on phenylurea) | 0.005 |
Influence of Phenyl Amino Groups and Linkers at Specific Positions
The linker connecting the C4 position of the pyrazolo[3,4-d]pyrimidine core to a terminal phenyl ring is a critical determinant of biological activity. The most common linkers are amino (-NH-), oxy (-O-), and hydrazone (-NH-N=CH-).
Amino vs. Oxy Linkers: Direct comparison between 4-anilino and 4-phenoxy derivatives reveals that the choice of the linker atom significantly impacts potency. In a study targeting FLT3 and VEGFR2 kinases, a series of 4-phenoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives showed substantially higher potency against MV4-11 cancer cells compared to their corresponding 4-anilino analogues. acs.org For example, compound 9 , with a 4-phenoxy linker and a para-fluorophenylurea moiety, had an IC₅₀ of 0.005 µM, whereas its 4-anilino counterpart, compound 4 , had an IC₅₀ of 0.26 µM. acs.org This suggests the oxygen linker provides a more optimal geometry or electronic profile for binding to the target.
Hydrazone Linkers: Hydrazone linkers have also been successfully employed. Starting from a 4-hydrazinyl intermediate, condensation with various aldehydes or ketones introduces a hydrazone moiety at the C4 position. nih.govnih.gov This linker is often flexible and allows the terminal phenyl group to adopt a favorable conformation in the enzyme's binding pocket. In one study, a derivative with a p-hydroxyphenyl group attached via a hydrazone linker showed the most promising activity against three tested cancer cell lines. nih.gov
Role of Halogenation (e.g., Fluorine) in Modulating Activity
The introduction of halogen atoms, particularly fluorine, onto the phenyl rings attached to the pyrazolo[3,4-d]pyrimidine scaffold is a widely used strategy to enhance biological activity. Halogens can modify the electronic properties, lipophilicity, and metabolic stability of the molecule.
In the development of multikinase inhibitors, the addition of a 4-chloro-3-(trifluoromethyl)phenyl group to a urea (B33335) moiety, which was in turn linked to the C4-phenoxy group, resulted in one of the most potent compounds (33 ). acs.orgnih.gov This compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, showed excellent potency against FLT3 and VEGFR2. nih.gov Similarly, in another series, a simple para-fluoro substitution on a terminal phenylurea group increased potency by more than six-fold compared to the unsubstituted analogue (IC₅₀ of 0.26 µM for fluoro vs. 1.65 µM for unsubstituted). acs.org This highlights the profound impact of strategic halogenation in optimizing inhibitor potency.
Identification of Essential Pharmacophoric Features for Targeted Biological Activity
Based on extensive SAR studies, a clear pharmacophore model for the kinase inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives has emerged. This scaffold acts as a bioisostere of adenine (B156593), enabling it to bind to the ATP-binding site of kinases. nih.govnih.govresearchgate.net
The essential features include:
Hinge-Binding Region: The pyrazolo[3,4-d]pyrimidine nucleus itself is the core pharmacophore, mimicking the purine (B94841) ring of ATP. It typically forms one or more crucial hydrogen bonds with the hinge region of the kinase domain. For example, in CDK2 inhibitors, this scaffold forms an essential hydrogen bond with the backbone of Leu83. nih.govrsc.org
Hydrophobic Region I: A hydrophobic substituent, often a phenyl group at the N1 position, occupies a hydrophobic pocket adjacent to the hinge-binding site. nih.gov
Solvent-Exposed/Hydrophobic Region II: A linker at the C4 position (e.g., -NH-, -O-) extends towards the solvent-exposed region of the ATP pocket. This linker is attached to a larger, often substituted, phenyl group or other aromatic systems. This part of the molecule can be extensively modified to improve potency and selectivity by interacting with a nearby hydrophobic region. nih.govrsc.org
Additional Interaction Points: Substituents at the C6 position can provide further interactions or be used to fine-tune the physicochemical properties of the compound.
This general architecture is a common feature in many kinase inhibitors based on this scaffold, targeting enzymes such as EGFR, CDK2, FLT3, and VEGFR2. nih.govnih.govresearchgate.net
Table 2: Pharmacophoric Features of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
| Pharmacophoric Feature | Structural Element | Role in Binding |
| Hinge-Binding Scaffold | Pyrazolo[3,4-d]pyrimidine core | Mimics adenine; forms H-bonds with kinase hinge region nih.govnih.gov |
| Hydrophobic Pocket I | N1-substituent (e.g., Phenyl) | Occupies hydrophobic region near the gatekeeper residue nih.gov |
| Linker | C4-substituent (e.g., -O-, -NH-) | Orients the terminal group towards the solvent front nih.govacs.org |
| Hydrophobic Pocket II | Terminal Group (e.g., Substituted Phenylurea) | Interacts with outer hydrophobic pocket; enhances selectivity nih.gov |
Development of Predictive Structure-Activity Models
To better understand the SAR and to guide the design of new, more potent inhibitors, computational modeling techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) have been applied to pyrazolo[3,4-d]pyrimidine derivatives.
In one such study focusing on inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a 3D-QSAR model was developed for a set of 46 pyrazolopyrimidine-based compounds. rsc.org The resulting comparative molecular field analysis (CoMFA) model showed strong predictive power, with a cross-validated correlation coefficient (q²) of 0.666 and a non-cross-validated correlation coefficient (R²) of 0.968. rsc.org
The contour maps generated from this model provided key insights for rational drug design:
Steric Fields: The model indicated that bulky substituents on the terminal phenyl ring (attached to the C4 position) would be beneficial for increasing inhibitory potency.
Electrostatic Fields: The model suggested that electronegative groups on the same terminal phenyl ring would also enhance activity.
These computational results, which were further supported by molecular docking and molecular dynamics simulations, demonstrated that such predictive models can be powerful tools. They help to identify key residues impacting inhibitor-enzyme interactions and provide a rational basis for designing novel compounds with improved potency and selectivity. rsc.org
Advanced Research Directions for Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has garnered significant attention in medicinal chemistry. Its ability to mimic adenine allows it to interact with the catalytic sites of numerous kinases, making it a privileged structure for developing targeted therapeutic agents. This article explores advanced considerations and potential research avenues for these derivatives, focusing on strategic optimization for improved pharmacological profiles and the continued exploration of their broad biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,6-Dibenzamidopyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Synthesis typically involves cyclization of substituted pyrazole or pyrimidine precursors. For example, glycosylation reactions (e.g., coupling ribose derivatives with pyrazolo[3,4-d]pyrimidine cores) are performed under anhydrous conditions using catalysts like CuI/KF in dry DMF/NMP mixtures. Purification via flash column chromatography (e.g., 4→20% MeOH in CH₂Cl₂) and preparative HPLC ensures structural fidelity . Modifications at the 4- and 6-positions are achieved via halogenation or nucleophilic substitution using aryl/heteroaryl bromides in copper-catalyzed reactions .
Q. How is the structural purity of pyrazolo[3,4-d]pyrimidine derivatives verified in pharmacological studies?
- Methodological Answer : Multi-modal characterization is critical:
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography resolves ambiguities in fused-ring systems, particularly for glycosylated derivatives .
Q. What analytical techniques are critical for characterizing pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Beyond NMR and HRMS:
- HPLC-UV/Vis monitors reaction progress and purity (>95% by area under the curve).
- Polarimetry confirms stereochemistry in ribose-conjugated analogs .
- Thermogravimetric analysis (TGA) assesses thermal stability, crucial for storage optimization (e.g., 4°C for hygroscopic derivatives) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends enhance antiparasitic activity in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Position 7 modifications : Introducing 4-chlorophenyl at position 7 improves Trypanosoma cruzi inhibition (IC₅₀ = 0.32 µM) by 50-fold compared to unsubstituted phenyl groups. Selectivity indices (SI) >10 are achieved by balancing lipophilicity and hydrogen-bonding capacity .
- Ribose conjugation : 2',3'-dideoxyribose derivatives reduce host cell toxicity (CC₅₀ >100 µM in MRC-5 cells) while maintaining parasiticidal activity .
- Data-driven optimization : Parallel synthesis of 7-substituted analogs (e.g., 4-methylphenyl, 3-fluorophenyl) identifies steric and electronic tolerances .
Q. How do pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2 kinase activity, and what structural features are critical?
- Methodological Answer :
- Scaffold orientation : The planar pyrazolo[3,4-d]pyrimidine core occupies the ATP-binding pocket, with C4-aryl groups (e.g., thiophenethyl) forming hydrophobic interactions in the hinge region .
- C6 aliphatic substitutions : Branched alkyl chains (e.g., isopropyl) enhance binding affinity by filling hydrophobic pockets adjacent to the catalytic site .
- Validation : Competitive inhibition assays (IC₅₀ <100 nM) and co-crystallization with CDK2 confirm binding modes .
Q. What methodological challenges arise when evaluating the in vivo efficacy of pyrazolo[3,4-d]pyrimidine-based antiparasitic agents?
- Methodological Answer :
- Dosing regimens : Oral administration at 25 mg/kg/day for 5 days achieves 99% parasite suppression in murine models but requires formulation with 10% Tween 80 to improve solubility .
- Toxicity mitigation : Monitoring CC₅₀/IC₅₀ ratios in primary macrophages (PMM) and MRC-5 cells identifies off-target effects. Derivatives with SI >20 progress to in vivo trials .
- Parasite persistence : qPCR detects residual T. cruzi DNA in adipose tissue post-treatment, necessitating long-term follow-up .
Q. How can cytotoxicity in pyrazolo[3,4-d]pyrimidine-based drug candidates be mitigated while maintaining efficacy?
- Methodological Answer :
- Prodrug strategies : Masking polar groups (e.g., phosphate esters) improves bioavailability and reduces acute toxicity .
- Selective targeting : Conjugating with parasite-specific transporters (e.g., purine salvage pathway receptors) minimizes host cell damage .
- Metabolic profiling : LC-MS/MS identifies metabolites causing hepatotoxicity, guiding structural refinements (e.g., replacing nitroimidazole moieties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
